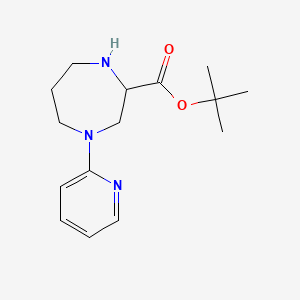
Tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate typically involves the reaction of N-Boc-piperazine with pyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred and cooled to 0°C before adding ethyl bromoacetate dropwise .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anti-fungal activities
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their biological activities.
Hydrazine derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
Tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate is unique due to its specific combination of a diazepane ring with a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H23N3O2 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
tert-butyl 4-pyridin-2-yl-1,4-diazepane-2-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)12-11-18(10-6-9-16-12)13-7-4-5-8-17-13/h4-5,7-8,12,16H,6,9-11H2,1-3H3 |
Clave InChI |
CTFYWBVROSDOAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CN(CCCN1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


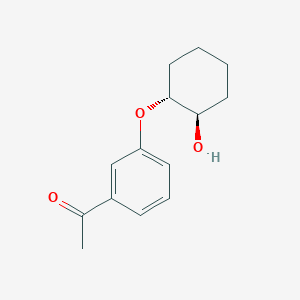
![2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15282049.png)
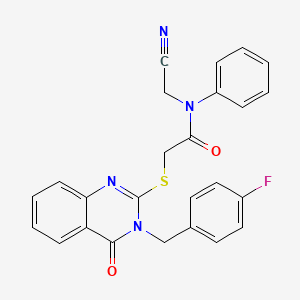
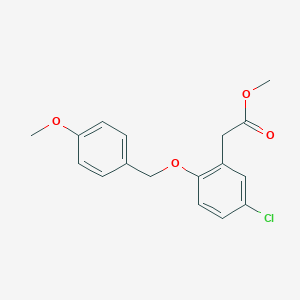
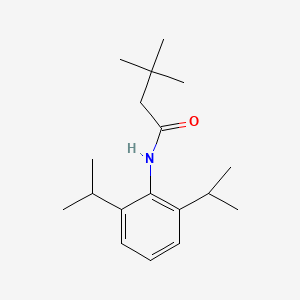
![4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium](/img/structure/B15282076.png)
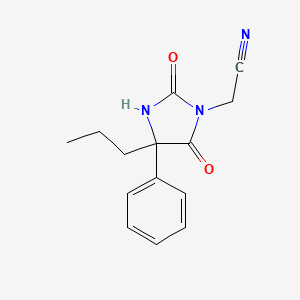
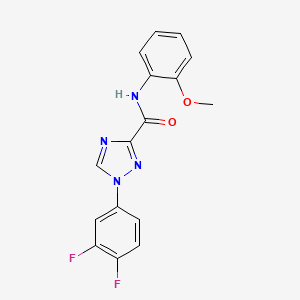
![6-(2-Furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282100.png)
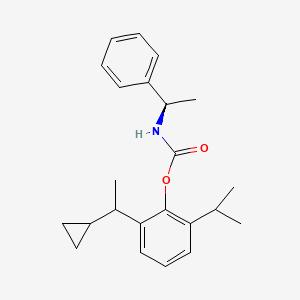
homocysteine](/img/structure/B15282113.png)
![N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B15282119.png)
![6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B15282138.png)
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B15282140.png)
